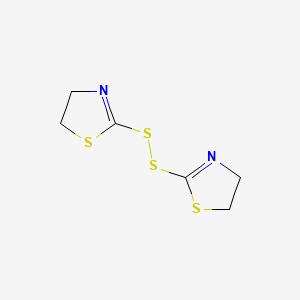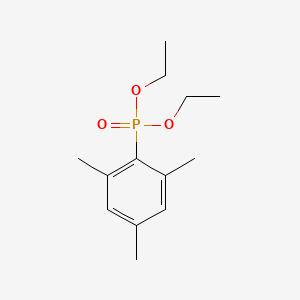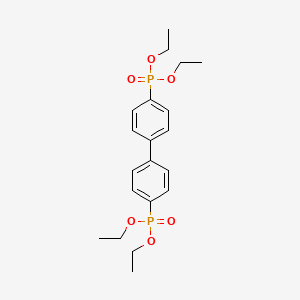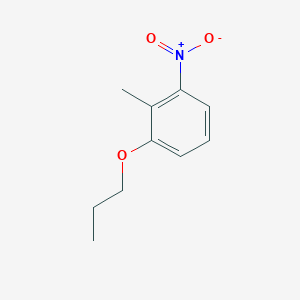![molecular formula C6H6O3 B3257027 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one CAS No. 281676-64-0](/img/structure/B3257027.png)
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
Overview
Description
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one, also known as Levoglucosenone, is a chemical compound with the empirical formula C6H6O3 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one involves a sequential reaction of N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization . This process is promoted by metal-organo relay catalysis involving palladium/phosphoric acid or palladium/halogen-bonding catalytic system .Molecular Structure Analysis
The molecular weight of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one is 126.11 . The SMILES string representation of its structure is O=C(C=C1)[C@H]2O[C@@H]1CO2 .Chemical Reactions Analysis
The chemical reactions involving 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one are complex. For instance, an oxygen migration from C5 to C4 was observed when the C4 alcohols were treated with SOCl2/pyridine, giving a 2-chloro-3,8-dioxabicyclo [3.2.1]octane ring-system via the chlorosulfite intermediate .Scientific Research Applications
Synthesis of Natural Products
6,8-Dioxabicyclo[3.2.1]octane, commonly found in natural products, has been the focus of research for its synthesis strategies. A novel method for synthesizing structures like (+)-exo-brevicomin has been developed, using desymmetrization of trienes derived from diols via ring-closing metathesis (Burke, Müller, & Beaudry, 1999). Additionally, various approaches for accessing this framework in natural products, including total syntheses of compounds like psoracorylifol B and attenol B, have been explored (Zhang & Tong, 2016).
Innovative Synthetic Strategies
The development of efficient protocols for constructing the 6,8-DOBCO skeleton remains a challenge. A strategy involving palladium-organo relay catalysis for single-step construction from vinylethylene carbonates showcases over 50 examples of 6,8-DOBCO derivatives achieved with high stereoselectivity and satisfactory yield (Zeng et al., 2019).
Application in Polymer Science
The polymerization of 6,8-dioxabicyclo[3.2.1]oct-3-ene, leading to polyacetals, has been studied. This polymerization, conducted in varying temperatures and initiator conditions, provides insights into the creation of materials with unique properties (Okada, Sumitomo, & Komada, 1977). The ring-opening polymerization of such compounds, leading to polysaccharide analogues and novel macrocyclic oligoesters, has also been reviewed (Sumitomo & Okada, 1978).
Safety and Hazards
Future Directions
The 6,8-dioxabicyclo [3.2.1]octane (6,8-DOBCO) architecture widely exists in a broad spectrum of bioactive natural products, and the development of efficient and convenient protocols to construct this skeleton remains a challenging task . Therefore, future research could focus on developing more efficient synthesis methods for this compound.
properties
IUPAC Name |
6,8-dioxabicyclo[3.2.1]oct-2-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4,6H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITOXZPZGPXYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(=O)C(O1)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880912 | |
| Record name | levoglucosenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one | |
CAS RN |
37112-31-5 | |
| Record name | levoglucosenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Acetyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B3256991.png)
![(2S)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanamide;hydrochloride](/img/structure/B3257003.png)




![3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B3257048.png)
![6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one](/img/structure/B3257056.png)